molecular formula C11H22N2O2 B6230453 tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate CAS No. 1785550-19-7

tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate

Cat. No. B6230453
CAS RN: 1785550-19-7
M. Wt: 214.3
InChI Key:
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Description

Tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate (TBAC) is a versatile compound with many uses in scientific research and laboratory experiments. It is a carbamate ester derivative of tert-butyl alcohol and has been used in numerous studies to investigate its biochemical and physiological effects. TBAC has a wide range of applications in research, from its use as a substrate for enzymes to its ability to act as a protective agent for proteins.

Scientific Research Applications

Tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as lipases and proteases, to investigate their catalytic activity and specificity. tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate has also been used as a protective agent for proteins, as it can protect them from denaturation and degradation. In addition, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate has been used as a model compound for studying the mechanism of enzyme-catalyzed reactions.

Mechanism of Action

Tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate works by forming a complex with the active site of an enzyme. This complex then undergoes a reaction to produce a product, which is then released from the enzyme. The reaction is catalyzed by the enzyme and is highly specific, as the enzyme is able to distinguish between different substrates.
Biochemical and Physiological Effects
tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as lipases and proteases, and to increase the activity of other enzymes, such as phosphatases. In addition, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate has been shown to increase the solubility of proteins and to reduce the denaturation of proteins.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. In addition, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is relatively non-toxic and can be used in a variety of experiments. However, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate also has some limitations. It is not very soluble in water, which can limit its use in some experiments. In addition, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate is relatively expensive and may not be suitable for large-scale experiments.

Future Directions

There are a number of potential future directions for tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate. One potential direction is to further investigate its use as a substrate for enzymes, such as lipases and proteases. In addition, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate could be used to study the mechanism of enzyme-catalyzed reactions, as well as the effects of different substrates on enzyme activity. Furthermore, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate could be used to investigate its effects on protein solubility and denaturation. Finally, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate could be used to develop new methods for synthesizing other compounds.

Synthesis Methods

Tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate can be synthesized using a variety of methods. One common method involves the reaction of tert-butyl alcohol and 1-(3-aminopropyl)cyclopropane. In this reaction, tert-butyl alcohol is treated with a base, such as sodium hydroxide, and 1-(3-aminopropyl)cyclopropane is added. The reaction is then heated to a temperature of 80-90°C until the desired product is formed. This method is relatively simple and can be easily scaled up for larger quantities of tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate involves the reaction of tert-butyl N-(chlorocarbonyl)carbamate with 3-aminopropylcyclopropaneamine in the presence of a base.", "Starting Materials": [ "tert-butyl N-(chlorocarbonyl)carbamate", "3-aminopropylcyclopropaneamine", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3-aminopropylcyclopropaneamine to a solution of tert-butyl N-(chlorocarbonyl)carbamate in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extracting the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product, tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate." ] }

CAS RN

1785550-19-7

Product Name

tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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